

2,4-Dichloro-5-iodopyrimidine molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,4-Dichloro-5-iodopyrimidine**

Cat. No.: **B155428**

[Get Quote](#)

An In-Depth Technical Guide to **2,4-Dichloro-5-iodopyrimidine**: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of **2,4-dichloro-5-iodopyrimidine**, a pivotal heterocyclic intermediate in modern synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's core physicochemical properties, provides a detailed and validated synthesis protocol, explores its significant applications, and outlines critical safety and handling procedures. The narrative is grounded in established scientific principles to ensure technical accuracy and practical utility.

Introduction: The Strategic Importance of 2,4-Dichloro-5-iodopyrimidine

2,4-Dichloro-5-iodopyrimidine (CAS No. 13544-44-0) is a polysubstituted pyrimidine ring, a class of compounds recognized as a "privileged structure" in medicinal chemistry due to its prevalence in biologically active molecules.^[1] The unique arrangement of its functional groups —two reactive chlorine atoms at the C2 and C4 positions and an iodine atom at the C5 position —makes it an exceptionally versatile building block.^[2] The differential reactivity of the chloro and iodo substituents allows for sequential, site-selective modifications through various cross-coupling and nucleophilic substitution reactions. This chemical dexterity is paramount in the construction of complex molecular architectures, positioning **2,4-dichloro-5-iodopyrimidine** as a key intermediate in the synthesis of novel therapeutics, particularly antiviral and anticancer agents, as well as agrochemicals.^[2]

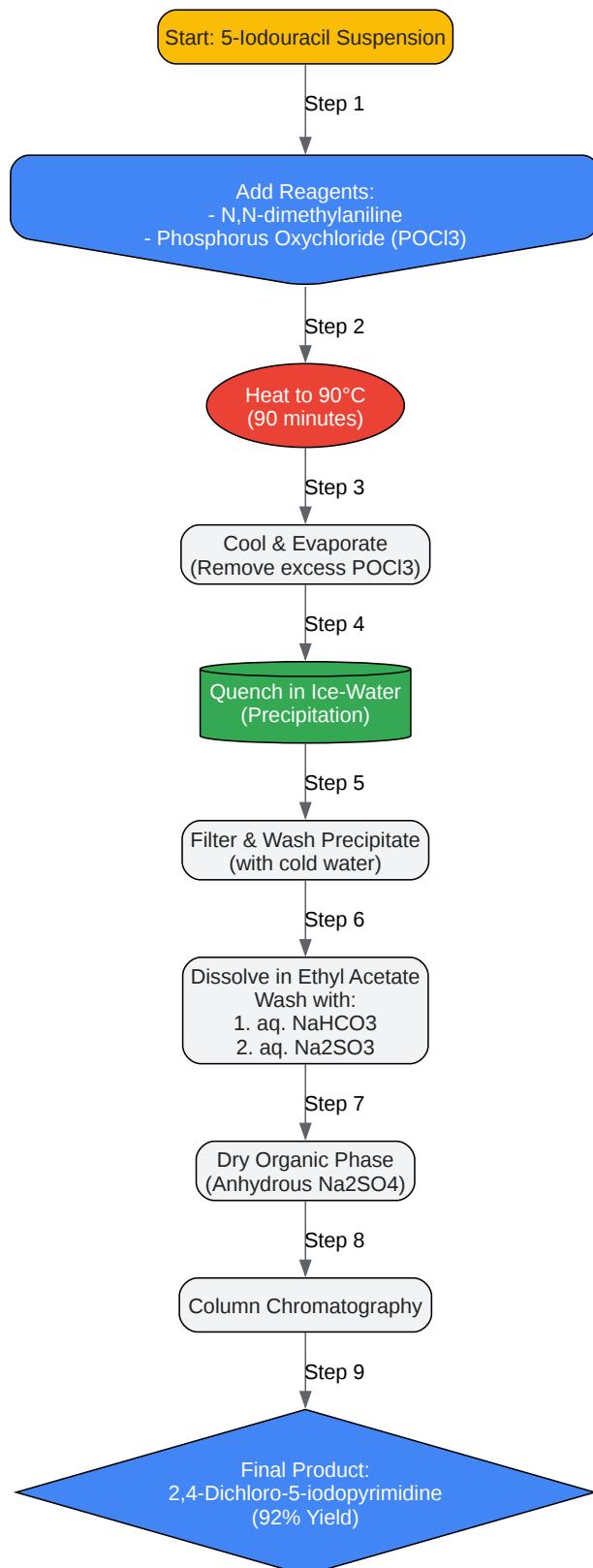
Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The key characteristics of **2,4-dichloro-5-iodopyrimidine** are summarized below.

Core Properties

Property	Value	Source(s)
Molecular Formula	C ₄ HCl ₂ IN ₂	[3][4]
Molecular Weight	274.87 g/mol	[3][4][5]
CAS Number	13544-44-0	[3][6]
Appearance	White to gray to brown powder or crystal	[2][6]
Melting Point	68-72 °C	[2][6]
Solubility	Soluble in Methanol	[6]
IUPAC Name	2,4-dichloro-5-iodopyrimidine	[3][5]
InChIKey	RGJNPJRAXMSHKN-UHFFFAOYSA-N	[3]

Spectroscopic Data


Spectroscopic analysis is crucial for structural confirmation and purity assessment.

- ¹H-NMR: The structure of the product can be confirmed by ¹H-NMR (400 MHz, CDCl₃), which shows a characteristic singlet at δ 8.90 ppm corresponding to the single proton on the pyrimidine ring.[6]
- Infrared (IR) Spectroscopy: FTIR and ATR-IR spectral data are available for reference, providing confirmation of the functional groups present in the molecule.[5]

Synthesis of 2,4-Dichloro-5-iodopyrimidine: A Validated Protocol

The conversion of uracil derivatives to dichloropyrimidines is a cornerstone reaction in heterocyclic chemistry. The following protocol details a reliable method for synthesizing **2,4-dichloro-5-iodopyrimidine** from 5-iodouracil, a readily available starting material.^[6] The procedure's self-validating nature is rooted in the clear transformation, high yield, and straightforward purification.

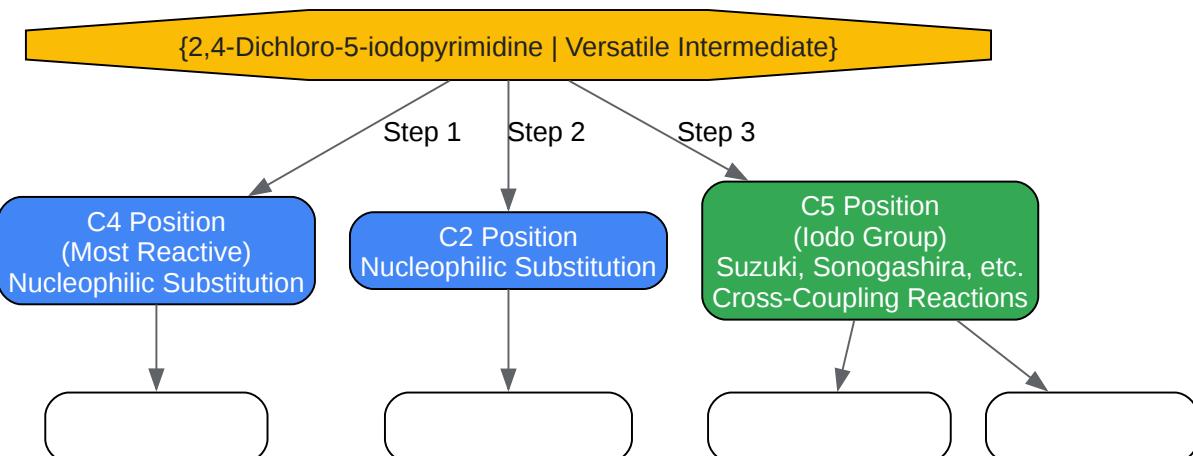
Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2,4-dichloro-5-iodopyrimidine**.

Step-by-Step Methodology

This protocol is based on a general procedure reported with high efficacy.[\[6\]](#)


- Reaction Setup: To a suspension of 5-iodouracil (10.0 g, 42 mmol) in N,N-dimethylaniline (11.0 mL), add phosphorus oxychloride (POCl₃, 39.2 mL, 420 mmol) portion-wise.
 - Causality: 5-iodouracil has low solubility. POCl₃ serves as both the chlorinating agent and the reaction solvent. N,N-dimethylaniline acts as a catalyst, activating the POCl₃.
- Chlorination Reaction: Heat the reaction mixture to 90 °C and stir at this temperature for 90 minutes. The mixture should become a clear solution as the reaction progresses.
 - Causality: Thermal energy is required to overcome the activation energy for the conversion of the hydroxyl groups of the tautomeric form of 5-iodouracil into chloro groups.
- Removal of Excess Reagent: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Remove the excess POCl₃ by evaporation under reduced pressure.
 - Causality: Excess POCl₃ is used to drive the reaction to completion. Its removal is critical before aqueous workup to prevent an overly exothermic and hazardous quenching process.
- Product Precipitation (Workup): Slowly and carefully pour the residue into a beaker containing an ice-water mixture. Stir the resulting slurry for 2 hours.
 - Causality: This step quenches any remaining reactive phosphorus species and precipitates the organic product, which is insoluble in water.
- Isolation: Collect the crystalline precipitate by filtration and wash thoroughly with cold water to remove water-soluble impurities.
- Purification (Extraction): Dissolve the crude product in ethyl acetate. Wash the organic layer sequentially with an aqueous sodium bicarbonate solution (to neutralize any residual acid) and an aqueous sodium sulfite solution (to remove any iodine impurities).

- Causality: This liquid-liquid extraction purifies the product by removing acidic byproducts and colored impurities.
- Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
- Final Purification: Purify the residue by column chromatography to afford pure **2,4-dichloro-5-iodopyrimidine**. A reported yield for this process is 92%.^[6]

Applications in Drug Discovery and Development

The strategic placement of three distinct halogen atoms on the pyrimidine core allows chemists to orchestrate a series of selective reactions, making this compound a powerful scaffold for building molecular diversity.

Role as a Versatile Chemical Scaffold

[Click to download full resolution via product page](#)

Caption: Regioselective functionalization of **2,4-dichloro-5-iodopyrimidine**.

The two chlorine atoms exhibit different reactivities, with the C4 position generally being more susceptible to nucleophilic aromatic substitution than the C2 position. This allows for sequential

displacement. The iodo group at the C5 position is primarily used for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of aryl, alkyl, or alkynyl groups. This multi-functional handle is invaluable for generating libraries of compounds for high-throughput screening.

Key Therapeutic Targets

- Dipeptidyl Peptidase IV (DPP-4) Inhibitors: This compound is used as a reagent in the synthesis of DPP-4 inhibitors, a class of drugs for managing type 2 diabetes.[6][7]
- VLA-4 Antagonists: It has been employed in the synthesis of pyrimidine-based VLA-4 (Very Late Antigen-4) antagonists, which have potential applications in treating inflammatory diseases.[6][7]
- Anticancer and Antiviral Agents: The pyrimidine core is a common feature in many anticancer and antiviral drugs (e.g., 5-fluorouracil). **2,4-dichloro-5-iodopyrimidine** serves as a key building block for creating novel analogues with potentially enhanced efficacy and specificity. [2]

Safety, Handling, and Storage

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling **2,4-dichloro-5-iodopyrimidine**.

GHS Hazard Classification

The compound is classified with multiple hazards.[5][8][9]

- Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[5][9]
- Skin Irritation (Category 2): H315 - Causes skin irritation.[5][9]
- Serious Eye Damage (Category 1): H318 - Causes serious eye damage.[5][9]
- Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[5][9]

Recommended Handling and PPE

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][10]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[8]
 - Skin Protection: Wear impervious gloves (inspect prior to use) and a lab coat.[9]
 - Respiratory Protection: For nuisance exposures, use a P95-rated dust mask. For higher-level protection, use an appropriate respirator with cartridges tested and approved under government standards like NIOSH (US) or CEN (EU).[9]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]

Storage and Disposal

- Storage: Store in a tightly sealed container under an inert gas (nitrogen or argon) in a cool (2–8 °C), dry, and well-ventilated place.[6][10] Keep away from incompatible materials such as strong oxidizing agents.[10]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

2,4-Dichloro-5-iodopyrimidine is a high-value chemical intermediate whose utility in drug discovery and fine chemical synthesis is well-established. Its predictable reactivity and multifunctional nature provide chemists with a reliable and versatile tool for constructing novel molecules with significant biological potential. A comprehensive understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, is essential for leveraging its full synthetic potential.

References

- Matrix Fine Chemicals. **2,4-DICHLORO-5-IODOPYRIMIDINE** | CAS 13544-44-0. [Link]
- PubChem. **2,4-Dichloro-5-iodopyrimidine** | C4HCl2IN2 | CID 263438. [Link]
- Molbase. **MSDS of 2,4-Dichloro-5-Iodopyrimidine**. [Link]

- COLORKEM. China 2, 4-DICHLORO-5-IODOPYRIMIDINE | 13544-44-0 Manufacturer and Supplier. [\[Link\]](#)
- AdooQ BioScience. The Role of 2,4-Dichloro-5-cyanopyrimidine in Drug Discovery. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbino.com [nbino.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,4-DICHLORO-5-IODOPYRIMIDINE | CAS 13544-44-0 [matrix-fine-chemicals.com]
- 4. scbt.com [scbt.com]
- 5. 2,4-Dichloro-5-iodopyrimidine | C4HCl2IN2 | CID 263438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0 [m.chemicalbook.com]
- 7. colorkem.com [colorkem.com]
- 8. echemi.com [echemi.com]
- 9. capotchem.cn [capotchem.cn]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2,4-Dichloro-5-iodopyrimidine molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b155428#2-4-dichloro-5-iodopyrimidine-molecular-weight\]](https://www.benchchem.com/product/b155428#2-4-dichloro-5-iodopyrimidine-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com